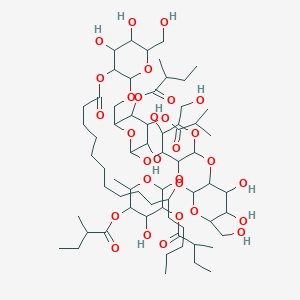
Woodrosin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of rosin, a natural resin obtained from pine trees, and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Woodrosin II involves multiple steps, including the esterification of jalapinolic acid with various glucopyranosyl and rhamnopyranosyl derivatives. The reaction conditions typically involve the use of catalysts such as Grubbs carbene ruthenium complex for macrocyclization . The process requires precise control of temperature, pH, and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves the solvent extraction of aged pine stumps followed by a liquid-liquid solvent refining process . The refined wood rosin is composed of approximately 90% resin acids and 10% neutrals (non-acidic compounds). The resin acid fraction is a complex mixture of isomeric diterpenoid monocarboxylic acids, with abietic acid being the main component . The substance is purified by steam stripping or countercurrent steam distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Woodrosin II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include metal hydrides such as sodium bis(2-methoxy-ethoxy) aluminium dihydride for reduction . Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide. Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted esters. These products have different properties and applications depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Woodrosin II has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Mécanisme D'action
The mechanism of action of Woodrosin II involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, altering their activity and function. This can lead to changes in biochemical pathways and cellular processes, resulting in various physiological effects .
Comparaison Avec Des Composés Similaires
Woodrosin II can be compared with other similar compounds, such as:
Woodrosin I: Composed of four glucose, one rhamnose, and lipid moieties.
Glycerol esters of wood rosin: Complex mixtures of glycerol di- and tri-esters of resin acids.
The uniqueness of this compound lies in its specific esterification pattern and the presence of multiple glucopyranosyl and rhamnopyranosyl derivatives, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry Its unique chemical structure and reactivity make it a valuable material for the synthesis of complex organic molecules and the study of biochemical pathways
Propriétés
IUPAC Name |
[6-[[4,10,11,29,30,39-hexahydroxy-5,12,31-tris(hydroxymethyl)-37-(2-methylbutanoyloxy)-38-(2-methylpropanoyloxy)-26-oxo-16-pentyl-2,6,8,13,15,27,32,34,40-nonaoxapentacyclo[34.3.1.13,7.09,14.028,33]hentetracontan-41-yl]oxy]-4-hydroxy-2-methyl-5-(2-methylbutanoyloxy)oxan-3-yl] 2-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H110O30/c1-11-15-21-24-36-25-22-19-17-16-18-20-23-26-41(69)88-53-45(73)42(70)37(27-66)84-62(53)81-30-40-50(90-59(79)33(8)13-3)52(91-57(77)31(5)6)48(76)61(87-40)93-51-44(72)39(29-68)86-65(94-54-46(74)43(71)38(28-67)85-64(54)83-36)56(51)95-63-55(92-60(80)34(9)14-4)47(75)49(35(10)82-63)89-58(78)32(7)12-2/h31-40,42-56,61-68,70-76H,11-30H2,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPSJGBZJZVRGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(C(OC(C4OC5C(C(C(C(O5)C)OC(=O)C(C)CC)O)OC(=O)C(C)CC)OC6C(C(C(OC6O1)CO)O)O)CO)O)O)OC(=O)C(C)C)OC(=O)C(C)CC)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H110O30 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156057-52-2 |
Source


|
| Record name | Woodrosin II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156057522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














